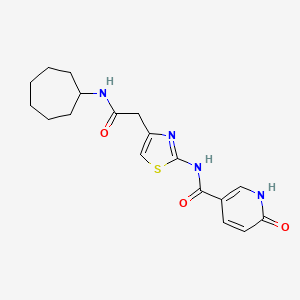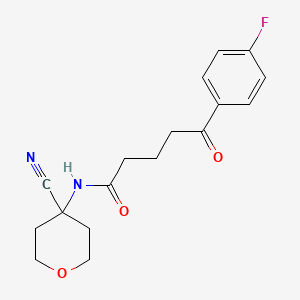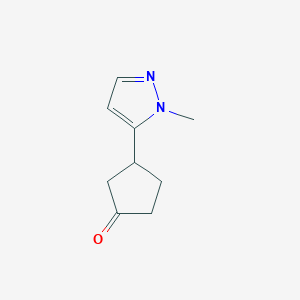
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-5-yl group. This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1H-pyrazol-5-ol: Similar in structure but with a hydroxyl group instead of a cyclopentanone ring.
1-methyl-2,5-dioxo-imidazolidine-4-carboxylic acid ethyl ester: Another pyrazole derivative with different functional groups.
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentanone ring provides additional reactivity and potential for further functionalization compared to other pyrazole derivatives .
Propriétés
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(4-5-10-11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJFPQWWZRSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)
![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

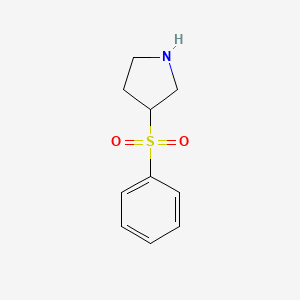
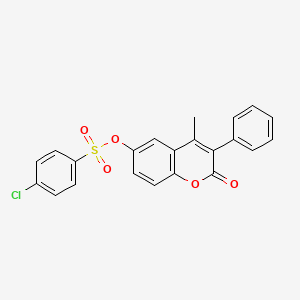
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)
![6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine](/img/structure/B2939731.png)
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)
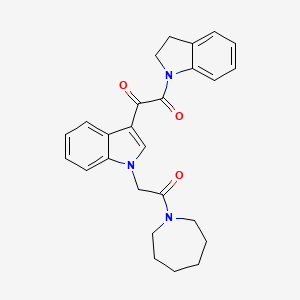
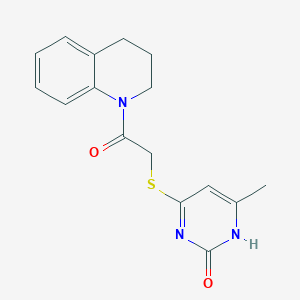
![Methyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)
